Cas no 170729-80-3 (Aprepitant)

Aprepitant é um antagonista seletivo do receptor de neurocinina-1 (NK1), utilizado principalmente como antiemético para prevenir náuseas e vômitos induzidos por quimioterapia (CINV) e no pós-operatório. Sua ação ocorre através do bloqueio da substância P no sistema nervoso central, inibindo a via emética associada a esse neurotransmissor. O Aprepitant destaca-se por sua alta afinidade pelo receptor NK1 e baixa interação com outros receptores, reduzindo efeitos colaterais. É frequentemente administrado em combinação com antagonistas 5-HT3 e dexametasona, demonstrando eficácia superior em regimes de múltiplos dias de quimioterapia. Sua formulação em cápsulas e via intravenosa oferece flexibilidade posológica.
Aprepitant structure
Aprepitant structure
Product Name:Aprepitant
N.o CAS:170729-80-3
MF:C23H21F7N4O3
MW:534.426669836044
MDL:MFCD12912491
CID:65869
PubChem ID:354334991
Update Time:2025-10-21

Aprepitant Propriedades químicas e físicas

Nomes e Identificadores

    • Aprepitant
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, Emend
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
    • Emend
    • MK-0869
    • Aprepitant(MK-0869)
    • ONO 7436
    • 3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
    • Aprepitan
    • [3H]-Aprepitant
    • 5-[{(2R,3S)-2-((1R)-1-3,5-bis(trifluoro-methyl)phenylethoxy)-3-(4-fluorophenyl)-4-morpholinyl}methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
    • Emend (TN)
    • L-754030
    • MK-869
    • 3-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
    • 3H-1,2,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3one
    • MK 869
    • 5-[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-ylmethyl]-3,4-dihydro-2H-1,2,4-triazol-3-one
    • Aprepirant
    • mk 0869 Aprepitant
    • 3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)meth
    • Aprepitant, >=99%
    • L 754030
    • APREPITANT (USP-RS)
    • APREPITANT [WHO-DD]
    • APREPITANT [USP MONOGRAPH]
    • GTPL3490
    • MK 0869
    • Cinvanti
    • SR-05000001531-1
    • BDBM50220136
    • Z2937147473
    • APREPITANT (EP MONOGRAPH)
    • DTXSID3049047
    • Aprepitant (MK-0869, L-754030)?
    • DB00673
    • 3H-1,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-
    • APREPITANT (MART.)
    • NCGC00181785-11
    • AKOS015895498
    • 3H-1,2,4-Triazol-3-one,5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-,rel-
    • AS-14638
    • ONO-7436
    • Tox21_113595_1
    • aprepitant, form I
    • 3-[2-{1-[3,5-di(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)-1,4-oxazinan-4-ylmethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
    • 3-[((2R,5-bis(trifluoromethyl)benzyl]oxy}morpholino)methyl]-.delta.2-1,2,4-triazolin-5-one
    • A3135
    • Cinvanti (TN)
    • 3H-1,2,4-Triazol-3-one, 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-2,4-dihydro-
    • eMende
    • SMR002530053
    • 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-2H-1,2,4-triazol-3(4H)-one
    • 3H-1,2,4-Triazol-3-one, 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-1,2-dihydro-
    • 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one
    • CCG-264854
    • A04AD12
    • APREPITANT [EP MONOGRAPH]
    • AB01275535-01
    • Aprepitant [USAN]
    • Aponvie (TN)
    • 5-[(2R,3S)-2-[(R)-1-(3,5-Bis-trifluoromethyl-phenyl)-ethoxy]-3-(4-fluoro-phenyl)-morpholin-4-ylmethyl]-2,4-dihydro-[1,2,4]triazol-3-one
    • C21555
    • HMS3714E16
    • 3-{[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
    • Aprepitant,MK-0869, L-754030, Emend
    • 3-(((2R,3S)-3-(p-Fluorophenyl)-2-(((alphaR)-alpha-methyl-3,5-bis(trifluoromethyl)benzyl)oxy)morpholino)methyl)-delta(sup 2)-1,2,4-triazolin-5-one
    • Tox21_113595
    • Aponvie
    • MK0869
    • APREPITANT (USP MONOGRAPH)
    • HMS3884G05
    • SR-05000001531
    • Aprepitant (JAN/USP/INN)
    • UNII-1NF15YR6UY
    • APREPITANT [INN]
    • APREPITANT [VANDF]
    • 5-{[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
    • 3H-1,2,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-, rel-
    • NSC-748825
    • DTXCID801021794
    • APREPITANT [ORANGE BOOK]
    • CCG-220747
    • APREPITANT [USP-RS]
    • NCGC00181785-12
    • AB01274775-01
    • HMS2090N12
    • 3H-1,2,4-Triazol-3-one, 5-((2-(1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-1,2-dihydro-, (2R-(2alpha(R*),3alpha))-
    • 170729-80-3
    • L-754,030
    • NSC 748825
    • APREPITANT [MART.]
    • aprepitant, form II
    • EN300-761455
    • Aprepitant, United States Pharmacopeia (USP) Reference Standard
    • s1189
    • Aprepitant (MK-0869)
    • NCGC00181785-01
    • NSC748825
    • BA164216
    • 3-(((2R,3S)-3-(P-FLUOROPHENYL)-2-(((.ALPHA.R)-.ALPHA.-METHYL-3,5-BIS(TRIFLUOROMETHYL)BENZYL)OXY)MORPHOLINO)METHYL)-.DELTA.(SUP 2)-1,2,4-TRIAZOLIN-5-ONE.
    • 1NF15YR6UY
    • Aprepitant [USAN:INN:JAN]
    • CHEMBL1471
    • SCHEMBL264924
    • NCGC00181785-03
    • NCGC00344566-01
    • APREPITANT [EMA EPAR]
    • AKOS015969344
    • CAS-170729-80-3
    • AB01274775_02
    • MLS006011068
    • Q-200647
    • CHEBI:499361
    • APREPITANT [JAN]
    • CS-0487
    • 321125-94-4
    • aprepitantum
    • 5-{[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one
    • 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
    • EX-A212
    • BRD-K52827117-001-01-6
    • APREPITANT [MI]
    • BCP9000312
    • SBI-0654102.0001
    • D02968
    • HY-10052
    • Aprepitant- Bio-X
    • 3-(((2R,3S)-3-(p-Fluorophenyl)-2-(((alphaR)-alpha-methyl-3,5-bis(trifluoromethyl)benzyl)oxy)morpholino)methyl)-Delta(2)-1,2,4-triazolin-5-one
    • MDL: MFCD12912491
    • Inchi: 1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1
    • Chave InChI: ATALOFNDEOCMKK-OITMNORJSA-N
    • SMILES: [C@@H]1(C2C=CC(F)=CC=2)N(CCO[C@@H]1O[C@H](C)C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)CC1=NNC(=O)N1

Propriedades Computadas

  • Massa Exacta: 534.15000
  • Massa monoisotópica: 534.150188
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 37
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 810
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 5
  • XLogP3: 4.2
  • Superfície polar topológica: 75.2

Propriedades Experimentais

  • Cor/Forma: 白色或微白色晶体
  • Densidade: 1.51
  • Ponto de Fusão: 250.0 to 255.0 deg-C
  • Índice de Refracção: 1.564
  • PSA: 83.24000
  • LogP: 4.89000
  • Rotação Específica: D25 +69° (c = 1.00 in methanol)
  • Merck: 753
  • Actividade Óptica: [α]/D +61 to +71°, c = 1.0 in methanol
  • Solubilidade: 不溶于水,微溶于乙腈,可溶于乙醇。

Aprepitant Informações de segurança

  • Símbolo: GHS07 GHS08
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H319-H351
  • Declaração de Advertência: P201-P202-P264-P280-P305+P351+P338+P337+P313-P308+P313-P405-P501
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Instrução de Segurança: S26; S36
  • RTECS:XZ5480400
  • Identificação dos materiais perigosos: Xn Xi
  • Condição de armazenamento:4°C, protect from light
  • Frases de Risco:R20/21/22; R36/37/38

Aprepitant Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
MedChemExpress
HY-10052-10mM*1mLinDMSO
Aprepitant
170729-80-3 99.67%
10mM*1mLinDMSO
¥776 2022-03-28
MedChemExpress
HY-10052-5mg
Aprepitant
170729-80-3 99.91%
5mg
¥660 2024-04-19
MedChemExpress
HY-10052-10mg
Aprepitant
170729-80-3 99.91%
10mg
¥920 2024-04-19
MedChemExpress
HY-10052-50mg
Aprepitant
170729-80-3 99.91%
50mg
¥3300 2024-04-19
MedChemExpress
HY-10052-100mg
Aprepitant
170729-80-3 99.91%
100mg
¥4500 2024-04-19
MedChemExpress
HY-10052-200mg
Aprepitant
170729-80-3 99.91%
200mg
¥6100 2024-04-19
MedChemExpress
HY-10052-500mg
Aprepitant
170729-80-3 99.67%
500mg
¥12000 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A125005-5mg
Aprepitant
170729-80-3 ≥98%
5mg
¥30.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A125005-100mg
Aprepitant
170729-80-3 ≥98%
100mg
¥51.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A125005-500mg
Aprepitant
170729-80-3 ≥98%
500mg
¥113.90 2023-09-04

Aprepitant Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:170729-80-3)Aprepitant
Número da Ordem:A24972
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:17
Preço ($):419.0
E- mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:170729-80-3)Aprepitant
Número da Ordem:sfd17086
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:37
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:170729-80-3)3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one(Aprepitant)
Número da Ordem:LE2683;LE25884627
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 11:42
Preço ($):discuss personally
E- mail:18501500038@163.com

Aprepitant Espectrograma

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Aprepitant Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:170729-80-3)Aprepitant
A24972
Pureza:99%
Quantidade:25g
Preço ($):419.0
E- mail
Suzhou Senfeida Chemical Co., Ltd
(CAS:170729-80-3)Aprepitant
sfd17086
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
E- mail